4-Ethylbenzyl chloride physical and chemical properties
4-Ethylbenzyl chloride physical and chemical properties
An In-depth Technical Guide to 4-Ethylbenzyl Chloride
Introduction
4-Ethylbenzyl chloride (CAS No. 1467-05-6) is a substituted aromatic hydrocarbon that serves as a key intermediate in various organic syntheses.[1] With the molecular formula C₉H₁₁Cl, this compound is structurally characterized by an ethyl group and a chloromethyl group attached to a benzene ring at the para position (1,4-substitution). Its reactivity, particularly at the benzylic chloride position, makes it a versatile building block in the synthesis of pharmaceuticals, dyes, synthetic spices, and pesticides.[1] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Ethylbenzyl chloride, along with relevant experimental protocols and safety information, tailored for researchers and professionals in drug development and chemical synthesis.
Physical Properties
4-Ethylbenzyl chloride is typically a colorless to light yellow liquid under standard conditions.[2][3] It is characterized by its insolubility in water and a pungent odor.[4][5][6] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Cl | [2][7][8] |
| Molecular Weight | 154.64 g/mol | [2][7][8][9][10] |
| Appearance | Colorless to light yellow clear liquid | [2][3][11] |
| Boiling Point | 111 °C / 26 mmHg (3.5 kPa) | [3][9] |
| Density | 1.04 g/cm³ | [9] |
| Specific Gravity (20/20) | 1.04 | [3] |
| Refractive Index (n20/D) | 1.53 | [3][11] |
| Flash Point | 84 °C | [3] |
| Solubility | Insoluble in water | [4][5][6] |
Chemical Properties
The chemical behavior of 4-Ethylbenzyl chloride is primarily dictated by the reactive benzylic chloride group. It is stable under normal conditions but is sensitive to moisture.[11][12] The compound is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[5][6]
| Property | Description | Source(s) |
| Stability | Stable under normal conditions. | [12] |
| Reactivity | Moderately reactive. The chloromethyl group is susceptible to nucleophilic substitution. | [5][6] |
| Conditions to Avoid | Moisture, heat, sparks, open flames, and incompatible materials. | [3][11] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, epoxides. | [5][6][12] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors. | [12] |
| Hazardous Polymerization | Does not occur under normal conditions. | [12] |
Experimental Protocols: Synthesis
A common method for the preparation of 4-Ethylbenzyl chloride is through the chloromethylation of ethylbenzene. One patented method involves reacting ethylbenzene with acetal and chlorosulfonic acid in the presence of a Lewis acid catalyst.[1] Another approach utilizes more common laboratory reagents.
Protocol: Synthesis via Chloromethylation of Ethylbenzene [13][14]
This protocol outlines a general procedure for the synthesis of 4-Ethylbenzyl chloride based on literature descriptions.
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Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with the appropriate proportions of ethylbenzene, hydrochloric acid, paraformaldehyde (or a combination of solid and liquid formaldehyde), and zinc chloride, which acts as a catalyst.[13][14]
-
Initiation: Begin stirring the mixture.
-
Reagent Addition: Gradually add a water absorbent, such as concentrated sulfuric acid or phosphorus trichloride, to the mixture while maintaining the reaction temperature between 55-95 °C. The addition is typically carried out over 4 to 14 hours.[14]
-
Reaction: Maintain the reaction mixture at 55-95 °C under a pressure of 0-0.4 MPa for an additional 4 to 14 hours to ensure the reaction goes to completion.[14]
-
Workup:
-
Purification:
-
Dehydrate the washed crude product using a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Perform fractional distillation under reduced pressure (rectification) to purify the 4-Ethylbenzyl chloride.[13][14] A polymerization inhibitor like hydroquinone may be added during distillation to prevent side reactions at high temperatures.[14]
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Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Ethylbenzyl chloride. While detailed spectra are best obtained from dedicated databases, the following techniques are commonly used for its characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The supplier Tokyo Chemical Industry (TCI) notes that the NMR spectrum conforms to the expected structure.[3]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, which aids in identification and purity analysis.[7]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.[7]
-
Raman Spectroscopy: This technique provides complementary information to IR spectroscopy regarding the molecular structure.[7]
Safety and Hazards
4-Ethylbenzyl chloride is classified as a hazardous substance. It is a combustible liquid and may be corrosive to metals.[3] It causes severe skin burns and eye damage.[3][7] Proper handling and storage are critical to ensure laboratory safety.
GHS Hazard Information: [3][7]
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Pictograms:
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Corrosion
-
Health Hazard (for specific target organ toxicity, mutagenicity, carcinogenicity as per some sources)
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-
Signal Word: Danger
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Hazard Statements:
Handling and Storage:
-
Handling: Use only under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[12] Avoid breathing mist, vapors, or spray.[12]
-
Storage: Store in a corrosive-resistant container in a dry, cool, and well-ventilated place.[3][12] Keep containers tightly closed and store locked up.[12]
References
- 1. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. 4-Ethylbenzyl Chloride | CymitQuimica [cymitquimica.com]
- 3. 4-Ethylbenzyl Chloride | 1467-05-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ethylbenzyl chloride | C9H11Cl | CID 524243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYLBENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-Ethylbenzyl chloride | C9H11Cl | CID 73843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethylbenzyl Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. nbinno.com [nbinno.com]
- 10. CAS 1467-05-6 | 1700-5-64 | MDL MFCD00039357 | 4-Ethylbenzyl chloride | SynQuest Laboratories [synquestlabs.com]
- 11. labproinc.com [labproinc.com]
- 12. fishersci.com [fishersci.com]
- 13. CN1370764A - Production process of ethylbenzyl chloride - Google Patents [patents.google.com]
- 14. CN1169762C - Production process of ethylbenzyl chloride - Google Patents [patents.google.com]
